(((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile
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Overview
Description
(((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile is a complex organic compound with a unique structure that includes an anthracene derivative and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 9,10-anthraquinone with an appropriate amine and a methylene donor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the nitrile groups.
Substitution: Substituted anthracene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with molecular targets through its anthracene and nitrile groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: A simpler anthracene derivative with similar oxidation properties.
Benzonitrile: A simpler nitrile compound that can undergo similar substitution reactions.
Anthracene: The parent compound of the anthracene moiety in (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile.
Uniqueness
What sets this compound apart from these similar compounds is its combination of an anthracene derivative with nitrile groups, providing a unique set of chemical properties and potential applications. This combination allows for a broader range of chemical reactions and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-[[(9,10-dioxoanthracen-1-yl)amino]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O2/c19-8-11(9-20)10-21-15-7-3-6-14-16(15)18(23)13-5-2-1-4-12(13)17(14)22/h1-7,10,21H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCRAOLNKZNZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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